molecular formula C12H20N4O3 B12310601 rac-tert-butyl N-[(3R,4S)-4-(4-amino-1H-pyrazol-1-yl)oxolan-3-yl]carbamate, cis

rac-tert-butyl N-[(3R,4S)-4-(4-amino-1H-pyrazol-1-yl)oxolan-3-yl]carbamate, cis

Cat. No.: B12310601
M. Wt: 268.31 g/mol
InChI Key: NAZRJMZPWGYKGP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-tert-butyl N-[(3R,4S)-4-(4-amino-1H-pyrazol-1-yl)oxolan-3-yl]carbamate, cis involves multiple stepsThe reaction conditions typically involve the use of tert-butyl carbamate as a starting material, which undergoes a series of reactions including nucleophilic substitution and cyclization .

Industrial Production Methods

This includes the use of automated reactors and continuous flow systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

rac-tert-butyl N-[(3R,4S)-4-(4-amino-1H-pyrazol-1-yl)oxolan-3-yl]carbamate, cis undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide . The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .

Major Products

The major products formed from these reactions include various substituted pyrazoles, oxolanes, and carbamates .

Scientific Research Applications

rac-tert-butyl N-[(3R,4S)-4-(4-amino-1H-pyrazol-1-yl)oxolan-3-yl]carbamate, cis has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of rac-tert-butyl N-[(3R,4S)-4-(4-amino-1H-pyrazol-1-yl)oxolan-3-yl]carbamate, cis involves its interaction with specific molecular targets. The pyrazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The oxolane ring may also play a role in stabilizing the compound and enhancing its binding affinity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

rac-tert-butyl N-[(3R,4S)-4-(4-amino-1H-pyrazol-1-yl)oxolan-3-yl]carbamate, cis is unique due to the presence of both the pyrazole and oxolane rings, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C12H20N4O3

Molecular Weight

268.31 g/mol

IUPAC Name

tert-butyl N-[4-(4-aminopyrazol-1-yl)oxolan-3-yl]carbamate

InChI

InChI=1S/C12H20N4O3/c1-12(2,3)19-11(17)15-9-6-18-7-10(9)16-5-8(13)4-14-16/h4-5,9-10H,6-7,13H2,1-3H3,(H,15,17)

InChI Key

NAZRJMZPWGYKGP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1COCC1N2C=C(C=N2)N

Origin of Product

United States

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